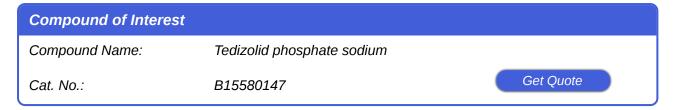


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Application Notes and Protocols for Spectrofluorimetric Quantification of Tedizolid Phosphate

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative determination of tedizolid phosphate using a spectrofluorimetric method. Tedizolid phosphate, a novel oxazolidinone antibiotic, is a prodrug that is rapidly converted to the active moiety, tedizolid.[1][2][3][4][5] The inherent fluorescence of tedizolid phosphate allows for a sensitive and direct spectrofluorimetric analysis. Additionally, methods for quantifying the active form, tedizolid, using HPLC with fluorescence detection are also discussed, which can be applied following the conversion from tedizolid phosphate.[6][7][8] These methods are applicable for the analysis of tedizolid phosphate in bulk drug, pharmaceutical dosage forms, and biological matrices such as human plasma.[7]

Principle of the Assay

The spectrofluorimetric assay for tedizolid phosphate is based on its native fluorescence in an aqueous solution. The molecule possesses a fluorophore that, when excited by light of a specific wavelength, emits light at a longer wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of tedizolid phosphate over a defined range, enabling its quantification.

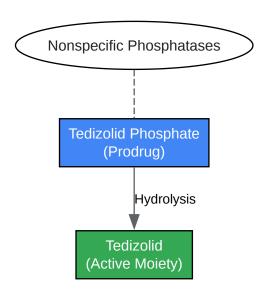
Tedizolid phosphate is a prodrug that is converted by phosphatases to the biologically active tedizolid.[1] While the direct assay quantifies the prodrug, it is also common to quantify the



active tedizolid, particularly in biological samples. Tedizolid can also be quantified using its fluorescent properties, often coupled with a separation technique like HPLC.[6][7][8]

Chemical Conversion Pathway

The following diagram illustrates the conversion of the prodrug tedizolid phosphate to the active drug tedizolid.



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Caption: Conversion of Tedizolid Phosphate to Tedizolid.

Instrumentation and Reagents Instrumentation

- Spectrofluorometer equipped with a Xenon lamp source.
- Quartz cuvettes (1 cm path length).
- Calibrated micropipettes.
- Analytical balance.
- · Vortex mixer.
- pH meter.



 For HPLC-fluorescence: A High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Reagents and Standards

- Tedizolid Phosphate reference standard.
- Methanol (HPLC grade).
- · Acetonitrile (HPLC grade).
- · Phosphoric acid.
- Dipotassium hydrogen phosphate.
- Potassium dihydrogen phosphate.
- Ultrapure water.
- Human plasma (for bioanalytical applications).

Experimental Protocols

Protocol 1: Direct Spectrofluorimetric Quantification of Tedizolid Phosphate

This protocol is adapted from a method based on the native fluorescence of tedizolid phosphate in an aqueous solution.

- 3.1.1. Preparation of Standard Stock Solution:
- Accurately weigh 10 mg of tedizolid phosphate reference standard.
- Dissolve in 100 mL of ultrapure water to obtain a stock solution of 100 μg/mL.
- From this stock solution, prepare a working standard solution of 1 μg/mL by appropriate dilution with ultrapure water.
- 3.1.2. Preparation of Calibration Standards:



- Serially dilute the 1 μ g/mL working standard solution with ultrapure water to prepare a series of calibration standards.
- A suitable concentration range for the calibration curve is 2-30 ng/mL.

3.1.3. Spectrofluorimetric Measurement:

- Set the spectrofluorometer to the optimal excitation and emission wavelengths for tedizolid phosphate.
 - Excitation Wavelength (λex): 298 nm
 - Emission Wavelength (λem): 408 nm
- Transfer the blank (ultrapure water), calibration standards, and samples into quartz cuvettes.
- Measure the fluorescence intensity for each solution.
- Construct a calibration curve by plotting the fluorescence intensity versus the concentration
 of the standards.
- Determine the concentration of tedizolid phosphate in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

3.1.4. Application to Pharmaceutical Dosage Forms:

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of tedizolid phosphate.
- Dissolve the powder in ultrapure water, sonicate for 15 minutes, and filter.
- Dilute the filtrate with ultrapure water to a concentration within the calibration range and measure the fluorescence intensity as described above.

3.1.5. Application to Human Plasma:



- Spike drug-free human plasma with known concentrations of tedizolid phosphate.
- Precipitate plasma proteins by adding a suitable solvent (e.g., acetonitrile).
- Centrifuge the mixture and collect the supernatant.
- Evaporate the supernatant to dryness and reconstitute the residue in ultrapure water.
- Measure the fluorescence intensity.

Protocol 2: Quantification of Tedizolid (Active Moiety) by HPLC with Fluorescence Detection

This protocol describes a general procedure based on published HPLC methods for tedizolid. [6][7][8]

3.2.1. Chromatographic Conditions:

- HPLC Column: Octadecyl silane (C18) column (e.g., 150 mm × 4.6 mm, 5 μm).[7][8]
- Mobile Phase: A mixture of 0.1 M phosphoric acid (adjusted to pH 7.0) and methanol (60:40, v/v).[7][8]
- Flow Rate: 1.0 mL/min.[7]
- Injection Volume: 20 μL.[7]
- Column Temperature: 40°C.[7]
- Fluorescence Detector Settings:
 - Excitation Wavelength (λex): 300 nm[6][7]
 - Emission Wavelength (λem): 340 nm[6][7]

3.2.2. Preparation of Standard and Sample Solutions:



- Prepare a stock solution of tedizolid reference standard in a suitable solvent (e.g., dimethyl sulfoxide and then dilute with ultrapure water).[7]
- Prepare calibration standards by spiking drug-free human serum or other appropriate matrices with known concentrations of tedizolid. A suitable range is 0.025–10.0 μg/mL.[7][8]
- For sample preparation from biological fluids, perform protein precipitation followed by extraction as described in section 3.1.5.

3.2.3. Data Analysis:

- Inject the standards and samples into the HPLC system.
- Identify the tedizolid peak based on its retention time.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Quantify tedizolid in the samples from the calibration curve.

Method Validation and Performance Characteristics

The described spectrofluorimetric and HPLC-fluorescence methods have been validated according to ICH and FDA guidelines.[7] The key validation parameters are summarized in the tables below.

Quantitative Data for Direct Spectrofluorimetric Assay of Tedizolid Phosphate



Parameter	Result	Reference
Excitation Wavelength (λex)	298 nm	
Emission Wavelength (λem)	408 nm	
Linearity Range	2–30 ng/mL	
Limit of Detection (LOD)	0.13 ng/mL	
Limit of Quantification (LOQ)	0.44 ng/mL	
Mean % Recovery (Pharmaceuticals)	100.49 ± 1.32	
Mean % Recovery (Human Plasma)	99.40 ± 2.18	

Quantitative Data for HPLC-Fluorescence Assay of

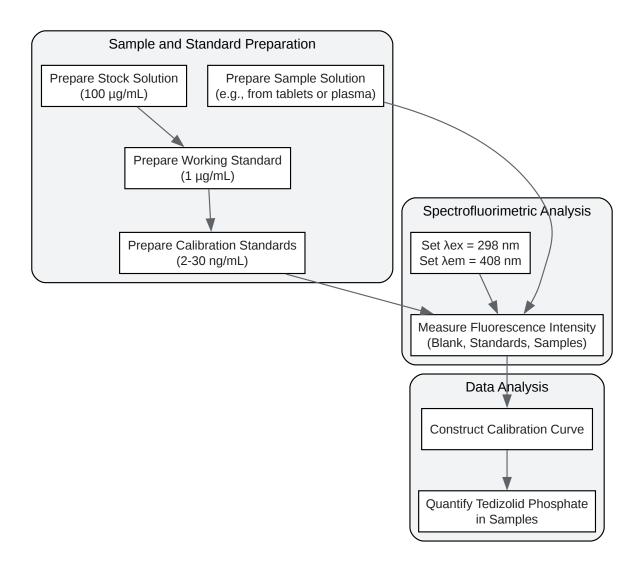
Tedizolid

Parameter	Result	Reference
Excitation Wavelength (λex)	300 nm	[6][7]
Emission Wavelength (λem)	340 nm	[6][7]
Linearity Range	0.025–10.0 μg/mL	[6][7][8]
Correlation Coefficient (R²)	> 0.999	[7][8]
Limit of Detection (LOD)	0.01 μg/mL	[7][8]
Limit of Quantification (LOQ)	0.025 μg/mL	[7][8]
Intra-assay Accuracy	99.2% to 107.0%	[7][8]
Inter-assay Accuracy	99.2% to 107.7%	[7][8]
Extraction Recovery	100.4% to 114.1%	[7][8]

Experimental Workflow Diagram



The following diagram outlines the general workflow for the spectrofluorimetric quantification of tedizolid phosphate.



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Caption: Workflow for Spectrofluorimetric Assay.

Conclusion



The spectrofluorimetric method provides a highly sensitive, selective, and validated approach for the quantification of tedizolid phosphate. Its simplicity and rapidity make it suitable for routine analysis in quality control laboratories. For applications requiring the specific quantification of the active moiety, tedizolid, particularly in biological matrices, the HPLC method with fluorescence detection offers excellent accuracy, precision, and low detection limits.[6][7][8] The choice of method will depend on the specific analytical requirements, matrix complexity, and available instrumentation.

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